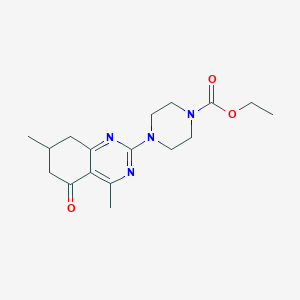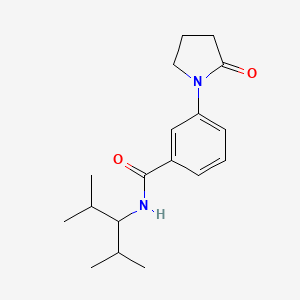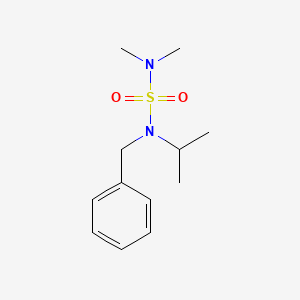![molecular formula C15H23ClN4O B5570405 N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea](/img/structure/B5570405.png)
N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea and related compounds typically involves reactions of various precursors such as acylazides, amines, and halogenated compounds. For instance, Xin-jian et al. (2006) described the synthesis of novel urea derivatives through the reaction of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Molecular Structure Analysis
Molecular structure analysis of such compounds is often conducted using techniques like NMR spectroscopy, X-ray crystallography, and computational modeling. The study by Bhat et al. (2018) is an example, where they synthesized a related compound and characterized its structure using spectral data and X-ray analysis (Muzzaffar A Bhat et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea derivatives are diverse. For example, the study by Thalluri et al. (2014) on urea synthesis from carboxylic acids highlights the chemical versatility of urea derivatives (Kishore Thalluri, S. Manne, Dharm Dev, & Bhubaneswar Mandal, 2014).
Scientific Research Applications
Corrosion Inhibition
One significant application of urea derivatives, closely related to the chemical structure of interest, is in the field of corrosion inhibition. For instance, 1,3,5-triazinyl urea derivatives have been demonstrated to be effective corrosion inhibitors for mild steel in acidic environments. These compounds, including those with similar functional groups and structural motifs to N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea, exhibit strong adsorption on metal surfaces, forming protective layers that mitigate corrosion. This protective action is attributed to the presence of active centers in the molecules, which facilitate their adsorption and subsequent inhibition performance (Mistry, Patel, Patel, & Jauhari, 2011).
Environmental Impact and Biocide Analysis
Another research area involves the environmental impact and analytical detection of urea derivatives in aquatic environments. Studies focusing on compounds like N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, a closely related chemical, have developed methods for determining concentrations in water resources. These methods address the need for sensitive and selective analytical techniques capable of detecting such compounds at very low concentrations, owing to their use as antibacterial additives in personal care products and their potential environmental persistence and toxicity. The development of liquid chromatography-electrospray ionization mass spectrometry (LC/ESI/MS) techniques for this purpose highlights the importance of monitoring and understanding the environmental fate of these chemicals (Halden & Paull, 2004).
Biological Activity and Inhibition
The structural framework of N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea lends itself to modifications that can result in significant biological activity, including enzyme inhibition. Research in this area explores the synthesis and evaluation of urea and thiourea derivatives for their potential as enzyme inhibitors. For example, derivatives have been investigated for their ability to inhibit the urease enzyme, a critical target in the development of treatments for certain medical conditions. These studies demonstrate the versatility of the urea functional group when incorporated into compounds with specific substituents, leading to enhanced biological activity and potential therapeutic applications (Vardhan et al., 2017).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(4-ethylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O/c1-2-19-9-11-20(12-10-19)8-7-17-15(21)18-14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGXIZHUQSGISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[2-(4-ethylpiperazin-1-yl)ethyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5570331.png)

![1-(4,6-dimethyl-2-pyrimidinyl)-5-isopropenyl-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5570343.png)
![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile](/img/structure/B5570349.png)

![N-(4-cyanophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5570371.png)
![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5570379.png)

![(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine](/img/structure/B5570398.png)
![N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5570406.png)

![4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)

![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)